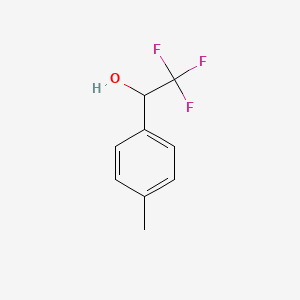

2,2,2-Trifluoro-1-(p-tolyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5,8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYGOJDJKXEXDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324107 | |

| Record name | 2,2,2-trifluoro-1-(4-methylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-65-1 | |

| Record name | 4-Methyl-α-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 446-65-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-trifluoro-1-(4-methylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to 2,2,2-Trifluoro-1-(p-tolyl)ethanol, a chiral fluorinated alcohol of interest in medicinal chemistry and materials science. The document details both racemic and asymmetric synthesis strategies, with a focus on the reduction of 2,2,2-Trifluoro-1-(p-tolyl)ethanone. Experimental protocols, quantitative data, and pathway visualizations are provided to facilitate practical application in a research and development setting.

Introduction

This compound is a valuable chiral building block characterized by the presence of a trifluoromethyl group and a p-tolyl moiety attached to a stereogenic carbinol center. The unique electronic properties and steric bulk of the trifluoromethyl group can impart desirable characteristics to bioactive molecules, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. Consequently, efficient and stereocontrolled access to this and related chiral fluoroalcohols is of significant importance in drug discovery and development.

This guide focuses on the most prevalent and practical synthetic routes to this compound, primarily involving the reduction of the corresponding ketone.

Primary Synthesis Pathway: Reduction of 2,2,2-Trifluoro-1-(p-tolyl)ethanone

The most common and straightforward approach to this compound is the reduction of the commercially available ketone, 2,2,2-Trifluoro-1-(p-tolyl)ethanone. This transformation can be achieved through both non-selective (racemic) and enantioselective (asymmetric) methods.

Racemic Synthesis via Hydride Reduction

A racemic mixture of (R)- and (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol can be readily prepared using standard hydride reducing agents. Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose due to its operational simplicity and mild reaction conditions.[1]

Experimental Protocol: Racemic Reduction of 2,2,2-Trifluoro-1-(p-tolyl)ethanone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,2-Trifluoro-1-(p-tolyl)ethanone (1.0 eq) in methanol (MeOH) or ethanol (EtOH) to a concentration of approximately 0.2-0.5 M.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C.

-

Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound.

Quantitative Data: Racemic Reduction

| Parameter | Value |

| Starting Material | 2,2,2-Trifluoro-1-(p-tolyl)ethanone |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol or Ethanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-3 hours |

| Typical Yield | >95% |

| Product | Racemic this compound |

Asymmetric Synthesis via Catalytic Reduction

The enantioselective reduction of prochiral ketones is a cornerstone of modern asymmetric synthesis. For trifluoromethyl ketones, the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a highly effective method for producing enantioenriched alcohols.[2][3]

Experimental Protocol: Asymmetric CBS Reduction of 2,2,2-Trifluoro-1-(p-tolyl)ethanone [4]

-

Catalyst Preparation (in situ): In a flame-dried, argon-purged flask, dissolve the chiral lactam alcohol catalyst precursor (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) (10 mol%) in an anhydrous solvent such as chloroform (CHCl₃) or tetrahydrofuran (THF).

-

Borane Addition: Add borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (0.8 eq) and stir at room temperature for 15-30 minutes to form the active oxazaborolidine catalyst.

-

Ketone Addition: Cool the catalyst solution to the desired temperature (e.g., room temperature or lower for higher enantioselectivity) and add a solution of 2,2,2-Trifluoro-1-(p-tolyl)ethanone (1.0 eq) in the same anhydrous solvent.

-

Lewis Acid Additive (Optional): For enhanced enantioselectivity with trifluoromethyl ketones, a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) (1.6 eq) can be added.[4]

-

Reaction: Stir the reaction mixture at the specified temperature, monitoring by TLC.

-

Quenching: Upon completion, slowly add methanol to quench the excess borane.

-

Work-up and Purification: Follow a standard aqueous work-up and extraction procedure as described for the racemic reduction. The enantioenriched product is then purified by flash column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Quantitative Data: Asymmetric CBS Reduction of Trifluoromethyl Ketones [4]

| Parameter | Value |

| Starting Material | 2,2,2-Trifluoro-1-(aryl)ethanone |

| Catalyst | Chiral Oxazaborolidine (e.g., from (S)-lactam alcohol) |

| Borane Source | BH₃·SMe₂ or BH₃·THF |

| Solvent | Chloroform (CHCl₃) or Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Additive | Boron Trifluoride Etherate (BF₃·OEt₂) |

| Typical Yield | 80-95% |

| Typical Enantiomeric Excess (ee) | 70-95% |

Alternative Synthesis Pathway: Grignard Reaction

An alternative, though less common, approach involves the reaction of a p-tolyl Grignard reagent with a trifluoroacetaldehyde equivalent. This method builds the carbon skeleton of the molecule.

Conceptual Experimental Workflow: Grignard Synthesis

-

Grignard Reagent Formation: Prepare p-tolylmagnesium bromide from p-bromotoluene and magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Reaction with Trifluoroacetaldehyde Source: Add a source of trifluoroacetaldehyde (e.g., trifluoroacetaldehyde ethyl hemiacetal) to the Grignard reagent at low temperature (e.g., -78 °C to 0 °C).

-

Aqueous Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with an organic solvent, followed by drying and purification by column chromatography.

Visualizations of Synthesis Pathways

Diagram 1: General Synthesis Pathways to this compound

Caption: Overview of the primary reduction and alternative Grignard synthesis pathways.

Diagram 2: Experimental Workflow for Asymmetric CBS Reduction

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoro-1-(p-tolyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(p-tolyl)ethanol is a chiral fluorinated alcohol of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines relevant experimental protocols for its synthesis and characterization, and presents logical workflows for its analysis.

Core Physicochemical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following tables summarize available experimental and computed data, alongside comparative values for structurally related compounds to provide context and estimates for unmeasured properties.

Table 1: General and Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉F₃O | ChemScene[1] |

| Molecular Weight | 190.16 g/mol | ChemScene[1] |

| Physical State | Liquid (at room temperature) | Fluorochem[2] |

| Boiling Point (Calculated) | 230.8 °C at 760 mmHg | Amadis Chemical[3] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | ChemScene[1] |

| LogP (Calculated) | 2.59072 | ChemScene[1] |

| Hydrogen Bond Acceptors | 1 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Table 2: Experimental Physicochemical Properties of Structurally Related Compounds

| Property | 2,2,2-Trifluoroethanol | Benzyl Alcohol |

| Melting Point | -43.5 °C | -15 °C |

| Boiling Point | 74.0 °C | 205 °C |

| pKa | 12.46 | 15.40 |

| Water Solubility | Miscible | 4.29 g/100 mL |

Sources: 2,2,2-Trifluoroethanol[4], Benzyl Alcohol[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and property determination of this compound are not widely published. However, established methods for analogous compounds can be readily adapted.

Synthesis of 2,2,2-Trifluoro-1-arylethanols

The synthesis of 2,2,2-trifluoro-1-arylethanols is commonly achieved through the reduction of the corresponding 2,2,2-trifluoro-1-arylethanone.

Protocol:

-

Reaction Setup: To a solution of the 2,2,2-trifluoro-1-arylethanone in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise at 0 °C.

-

Reaction Progression: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl). The organic solvent is removed under reduced pressure.

-

Extraction: The aqueous residue is extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield the desired 2,2,2-trifluoro-1-arylethanol.

Determination of Aqueous Solubility

The shake-flask method is a standard protocol for determining the solubility of a compound in water.

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid/liquid from the saturated aqueous solution.

-

Quantification: A filtered aliquot of the saturated aqueous solution is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

Determination of pKa

For hydrophobic alcohols, the pKa can be determined potentiometrically or spectrophotometrically in a co-solvent system, followed by extrapolation to pure water.

Protocol (Potentiometric Titration in a Co-solvent):

-

Solution Preparation: A solution of this compound is prepared in a mixture of an organic solvent (e.g., methanol or dioxane) and water with a known volume ratio.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa in the co-solvent mixture corresponds to the pH at the half-equivalence point.

-

Extrapolation: The pKa is determined in several co-solvent mixtures of varying compositions. The aqueous pKa is then estimated by extrapolating the measured pKa values to 0% organic solvent.

Chiral HPLC Separation

The enantiomers of chiral trifluoromethyl-substituted alcohols are effectively separated using polysaccharide-based chiral stationary phases.

Protocol:

-

Column and Mobile Phase Selection: A chiral column, such as one with a cellulose or amylose-based stationary phase, is selected. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

-

Sample Preparation: A solution of racemic this compound is prepared in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions: The analysis is performed at a constant flow rate and temperature. Detection is typically carried out using a UV detector at a wavelength where the analyte exhibits strong absorbance.

-

Data Analysis: The retention times of the two enantiomers are determined from the chromatogram of the racemic mixture. The separation factor (α) and resolution (Rs) are calculated to assess the quality of the separation. Baseline separation is generally indicated by an Rs value ≥ 1.5.

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key workflows relevant to the study of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for determining key physicochemical properties.

Caption: A generalized and plausible metabolic pathway for this compound.

References

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(p-tolyl)ethanol (CAS 446-65-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(p-tolyl)ethanol (CAS Number: 446-65-1), a chiral fluorinated alcohol of significant interest in synthetic and medicinal chemistry. This document details the physicochemical properties, synthesis methodologies with a focus on enantioselective approaches, and discusses its potential applications as a chiral building block in drug discovery. While specific biological activity data for this compound is limited in publicly available literature, the known importance of the trifluoromethyl carbinol motif in modulating the pharmacological properties of bioactive molecules is highlighted.

Chemical and Physical Properties

This compound, also known as α-(Trifluoromethyl)-4-methylbenzyl alcohol, is a colorless to light yellow liquid or semi-solid at room temperature.[1] The presence of the trifluoromethyl group significantly influences its chemical and physical properties, such as acidity and lipophilicity, compared to its non-fluorinated analog.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 446-65-1 | [2] |

| Molecular Formula | C₉H₉F₃O | [2] |

| Molecular Weight | 190.16 g/mol | [2] |

| Appearance | Colorless to light yellow liquid or semi-solid | [1] |

| Purity | ≥95% | [2] |

| Storage Temperature | Room temperature | [2] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |

| logP (calculated) | 2.59 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is of primary importance for its application as a chiral intermediate in pharmaceutical development. The most established and efficient method for achieving high enantioselectivity is the asymmetric reduction of the corresponding prochiral ketone, 4'-methyl-2,2,2-trifluoroacetophenone, using the Corey-Bakshi-Shibata (CBS) reduction.[3][4][5]

Enantioselective Synthesis via Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone, yielding the corresponding chiral alcohol with high enantiomeric excess (ee).[6][7]

Experimental Protocol: Asymmetric Reduction of 4'-methyl-2,2,2-trifluoroacetophenone

This protocol is a representative procedure based on established CBS reduction methodologies.[3][7]

Materials:

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M in THF)

-

4'-methyl-2,2,2-trifluoroacetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) under an inert atmosphere.

-

Addition of Borane: Anhydrous THF is added to the flask, followed by the slow, dropwise addition of borane-dimethyl sulfide complex (0.6 eq) at 0 °C. The mixture is stirred at this temperature for 15 minutes to form the active catalyst complex.

-

Substrate Addition: A solution of 4'-methyl-2,2,2-trifluoroacetophenone (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

-

Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) for the disappearance of the starting ketone.

-

Quenching: Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C. The mixture is then allowed to warm to room temperature.

-

Work-up: The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the enantiomerically enriched this compound.

-

Characterization: The structure and enantiomeric excess of the product are confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and chiral HPLC analysis.

dot

Role in Drug Development and Medicinal Chemistry

The introduction of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance various pharmacological properties.[8][9] The trifluoromethyl group can improve metabolic stability, increase lipophilicity, and alter the electronic properties of a molecule, potentially leading to enhanced biological activity and better pharmacokinetic profiles.[10]

dot

References

- 1. (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. CBS_catalyst [chemeurope.com]

- 6. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]

- 7. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 8. Rat liver metabolism and toxicity of 2,2,2-trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioactive Molecules and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2,2,2-Trifluoro-1-(p-tolyl)ethanol

This guide provides a comprehensive overview of the spectroscopic data for the compound 2,2,2-Trifluoro-1-(p-tolyl)ethanol, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols.

Compound Overview

This compound is an organic compound with the molecular formula C₉H₉F₃O and a molecular weight of 190.16 g/mol .[1][2] Its structure consists of a p-tolyl group attached to a trifluoroethanol backbone. This compound and its derivatives are of interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can significantly alter the chemical and biological properties of molecules.

Chemical Structure:

Key Identifiers:

Spectroscopic Data

The following sections present the NMR, IR, and MS data for this compound.

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 4H | Aromatic (Ar-H) |

| ~5.0 | q | 1H | CH-OH |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~2.0-3.0 (broad) | s | 1H | OH |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~138-140 | Ar-C (quaternary) |

| ~129-130 | Ar-CH |

| ~126-127 | Ar-CH |

| ~123 (q) | CF₃ |

| ~72 (q) | CH-OH |

| ~21 | Ar-CH₃ |

¹⁹F NMR (Fluorine-19 NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -75 to -80 | d | CF₃ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically recorded from a thin film of the neat liquid.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| ~3000-2850 | Medium | C-H stretch (aromatic & aliphatic) |

| ~1610, 1510 | Medium | C=C stretch (aromatic ring) |

| ~1300-1100 | Strong | C-F stretch (trifluoromethyl) |

| ~1050 | Strong | C-O stretch (alcohol) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common method for small molecules.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 190 | Moderate | [M]⁺ (Molecular Ion) |

| 171 | Low | [M - H₂O]⁺ |

| 121 | High | [M - CF₃]⁺ or [CH(OH)C₆H₄CH₃]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 69 | Moderate | [CF₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[3]

-

For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[3]

-

The sample is placed in a clean, dry 5 mm NMR tube.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[3]

-

Ensure the sample is free of any solid particles by filtering it through a Pasteur pipette with a small cotton or glass wool plug.

-

-

Data Acquisition:

-

The NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).

-

The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity.

-

For quantitative measurements, the relaxation delay (d1) should be at least five times the longest T1 relaxation time of the nuclei of interest.[5]

-

A standard single-pulse experiment is typically used for ¹H and ¹³C NMR.

-

For ¹⁹F NMR, a similar protocol is followed, often referenced to an external standard like CFCl₃.

-

-

Sample Preparation (Thin Film Method):

-

As this compound is a liquid at room temperature, a "neat" spectrum can be obtained by placing a drop or two of the pure liquid between two salt plates (e.g., NaCl or KBr).[6]

-

The plates are then gently pressed together to form a thin film.

-

-

Data Acquisition:

-

The salt plate "sandwich" is placed in the sample holder of an FTIR spectrometer.[6]

-

A background spectrum of the empty salt plates is first recorded.

-

The sample spectrum is then recorded, and the background is automatically subtracted by the instrument's software.

-

The resulting spectrum shows the absorbance or transmittance of infrared radiation as a function of wavenumber.

-

-

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or by direct infusion.

-

In the ion source, the sample molecules are vaporized and then ionized.[7] For electron ionization (EI), a high-energy electron beam is used to knock an electron from the molecule, forming a radical cation (molecular ion).[7]

-

-

Mass Analysis and Detection:

-

The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7]

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[8]

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. appchemical.com [appchemical.com]

- 2. chemscene.com [chemscene.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. webassign.net [webassign.net]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. fiveable.me [fiveable.me]

Navigating the Solubility Landscape of 2,2,2-Trifluoro-1-(p-tolyl)ethanol: A Technical Guide

For Immediate Release

This technical guide addresses the solubility of 2,2,2-Trifluoro-1-(p-tolyl)ethanol in organic solvents, a critical parameter for researchers, scientists, and professionals in drug development and chemical synthesis. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents remains largely unavailable. This guide, therefore, provides an overview of its physicochemical properties, discusses expected solubility trends based on its molecular structure, and outlines a general experimental protocol for determining its solubility.

Physicochemical Properties and Solubility Expectations

This compound, with the CAS number 446-65-1, is a fluorinated organic compound.[1] Its structure, featuring a trifluoromethyl group and a p-tolyl group attached to an ethanol backbone, suggests a nuanced solubility profile. The highly electronegative fluorine atoms in the trifluoromethyl group create a strong dipole moment, potentially increasing its solubility in polar solvents. Conversely, the aromatic p-tolyl group is nonpolar, which would favor solubility in nonpolar organic solvents. The presence of a hydroxyl (-OH) group allows for hydrogen bonding, which can further influence its interaction with protic solvents.

General principles of "like dissolves like" suggest that this compound would exhibit at least partial solubility in a range of common organic solvents.[2][3] A structurally similar compound, 4-(trifluoromethyl)benzyl alcohol, is noted to have enhanced solubility in various organic solvents due to the trifluoromethyl group.[4][5] While direct data is absent, it is reasonable to infer that solvents like alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), and ethers (e.g., diethyl ether) may be effective in dissolving this compound.

Below is a summary of the available physicochemical properties for this compound.

| Property | Value | Source |

| CAS Number | 446-65-1 | [1] |

| Molecular Formula | C9H9F3O | [1] |

| Molecular Weight | 190.16 g/mol | [6] |

| LogP (calculated) | 2.59072 | [6] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 1 | [6] |

General Experimental Protocol for Solubility Determination

In the absence of specific published methods for this compound, a standard experimental protocol for determining the solubility of an organic compound is presented below. This protocol is based on the gravimetric method, which is a common and straightforward technique.[7][8][9]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the filtered solution.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once all the solvent has evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant weight of the dish minus the initial weight of the empty dish.

-

The mass of the solvent is the weight of the filtered solution minus the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as g/100 g of solvent or mg/mL.

-

An alternative to the gravimetric method is to use High-Performance Liquid Chromatography (HPLC) to determine the concentration of the solute in the saturated solution.[10][11][12][13] This involves creating a calibration curve with standard solutions of known concentrations and then analyzing the filtered saturated solution to determine its concentration.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Caption: General workflow for gravimetric solubility determination.

Conclusion

References

- 1. appchemical.com [appchemical.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Khan Academy [khanacademy.org]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemscene.com [chemscene.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. pharmajournal.net [pharmajournal.net]

- 10. pharmaguru.co [pharmaguru.co]

- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 12. sciforum.net [sciforum.net]

- 13. improvedpharma.com [improvedpharma.com]

synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanol from p-tolualdehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanol from p-tolualdehyde. The primary method described is the nucleophilic trifluoromethylation of p-tolualdehyde using the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃). This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and bioavailability of drug candidates.

Reaction Mechanism and Principles

The synthesis proceeds via a nucleophilic addition of a trifluoromethyl anion equivalent to the electrophilic carbonyl carbon of p-tolualdehyde. The Ruppert-Prakash reagent (TMSCF₃) itself is not sufficiently reactive to directly trifluoromethylate the aldehyde.[1] It requires activation by a nucleophilic catalyst, such as a fluoride salt or a non-fluoride base like potassium carbonate, to generate a transient trifluoromethyl anion or a hypervalent silicon species capable of delivering the CF₃⁻ group.[1]

The reaction initially forms a trimethylsilyl (TMS)-protected trifluoromethyl alcohol intermediate. This intermediate is then deprotected under acidic conditions to yield the final product, this compound.[1]

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methods for the nucleophilic trifluoromethylation of aldehydes.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| p-Tolualdehyde | 120.15 | 10.0 | 1.20 g (1.15 mL) |

| (Trifluoromethyl)trimethylsilane (TMSCF₃) | 142.20 | 15.0 | 2.13 g (2.24 mL) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.0 | 138 mg |

| Anhydrous Dimethylformamide (DMF) | - | - | 50 mL |

| Saturated aqueous NH₄Cl solution | - | - | As needed |

| Ethyl acetate | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Na₂SO₄ | - | - | As needed |

| 1 M Hydrochloric Acid (HCl) | - | - | As needed |

| Tetrahydrofuran (THF) or Methanol (MeOH) | - | - | As needed |

Equipment:

-

Round-bottom flask (100 mL), oven-dried

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for extraction and filtration

-

Silica gel for column chromatography

Procedure:

Part 1: Synthesis of the TMS-protected Intermediate

-

To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add p-tolualdehyde (10.0 mmol, 1.20 g) and anhydrous DMF (50 mL).

-

Add potassium carbonate (1.0 mmol, 138 mg) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add (trifluoromethyl)trimethylsilane (15.0 mmol, 2.13 g) to the stirred solution via syringe.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed (monitor by TLC or GC/MS).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude TMS-protected intermediate by column chromatography on silica gel.

Part 2: Deprotection of the TMS Ether

-

Dissolve the purified TMS-protected intermediate in THF or MeOH.

-

Add 1 M HCl and stir the mixture at room temperature until deprotection is complete (monitor by TLC).

-

Neutralize the mixture with a saturated aqueous NaHCO₃ solution.

-

Extract the final product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain this compound.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₉H₉F₃O | [2] |

| Molecular Weight | 190.16 g/mol | [2] |

| Purity (HPLC) | 97.33% | [3] |

| Purity (Typical) | ≥95% | [2] |

| Typical Yield | High (exact yield for this substrate not specified in literature, but generally high for this reaction type) | - |

Spectroscopic Data

While a published spectrum for this compound was not found, the following are the expected NMR chemical shifts based on the closely related compound (+)-2,2,2-Trifluoro-1-phenylethanol and known substituent effects.[4]

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR (CDCl₃) | ~7.2-7.4 | d | 2H, Ar-H ortho to CH(OH)CF₃ |

| ~7.1-7.2 | d | 2H, Ar-H meta to CH(OH)CF₃ | |

| ~5.0 | q | 1H, CH(OH)CF₃ | |

| ~2.3 | s | 3H, Ar-CH₃ | |

| Variable | br s | 1H, OH | |

| ¹³C NMR (CDCl₃) | ~138-140 | s | Ar-C (ipso to CH₃) |

| ~132-134 | s | Ar-C (ipso to CH(OH)CF₃) | |

| ~129-130 | s | Ar-CH | |

| ~126-127 | s | Ar-CH | |

| ~123 | q (J ≈ 280 Hz) | CF₃ | |

| ~72 | q (J ≈ 32 Hz) | CH(OH)CF₃ | |

| ~21 | s | Ar-CH₃ | |

| ¹⁹F NMR (CDCl₃) | ~-78 | d | CF₃ |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and concentration.

Safety Information

-

p-Tolualdehyde: Irritant.

-

(Trifluoromethyl)trimethylsilane (TMSCF₃): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Potassium Carbonate: Causes serious eye irritation.

-

Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. May damage the unborn child.

-

Hydrochloric Acid: Causes severe skin burns and eye damage.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent.[5]

References

A Theoretical Investigation into the Conformational Landscape of 2,2,2-Trifluoro-1-(p-tolyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the conformational preferences of 2,2,2-Trifluoro-1-(p-tolyl)ethanol. While a dedicated, peer-reviewed theoretical study on this specific molecule is not extensively available in the current literature, this document outlines a robust computational workflow based on established principles and studies of analogous fluorinated and aromatic alcohols. By leveraging insights from similar molecular systems, we can predict the key structural features and energetic considerations that govern the three-dimensional arrangement of this compound, a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by its trifluoromethyl and p-tolyl groups.

Introduction to Conformational Analysis

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energy associated with these arrangements, is therefore a cornerstone of modern drug design and chemical research. For a flexible molecule like this compound, which possesses several rotatable bonds, a multitude of conformations are possible. Theoretical and computational chemistry provide powerful tools to explore this conformational landscape, identifying low-energy (stable) conformers and the energy barriers that separate them.

The conformational preferences of this compound are expected to be dictated by a delicate balance of several intramolecular interactions, including:

-

Steric Hindrance: Repulsive forces between the bulky trifluoromethyl (-CF3), p-tolyl, and hydroxyl (-OH) groups will significantly influence their relative orientations.

-

Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the hydroxyl hydrogen and one of the fluorine atoms of the trifluoromethyl group can be a powerful stabilizing interaction, dictating the orientation of the C-O bond.

-

Dipole-Dipole Interactions: The highly polar C-F and C-O bonds will create local dipoles, and their interactions will contribute to the overall conformational energy.

-

Hyperconjugation: Electronic interactions between filled and empty orbitals, such as those involving the C-F bonds, can also play a role in stabilizing certain conformations.[1]

Theoretical and Computational Methodology

A typical theoretical study of the conformational landscape of this compound would follow a multi-step computational protocol. Density Functional Theory (DFT) is a widely used and reliable method for such investigations, offering a good balance between computational cost and accuracy.

Computational Workflow

The logical flow of a theoretical conformational analysis is depicted in the diagram below. This process begins with the initial structure generation and proceeds through optimization and analysis to identify the most stable conformers and the transition states connecting them.

Caption: A generalized workflow for the theoretical conformational analysis of a flexible molecule.

Detailed Experimental Protocols

Software: All DFT calculations would typically be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Step 1: Initial Structure and Conformational Search: The 3D structure of this compound is built using a molecular editor. A preliminary conformational search is often conducted using a less computationally expensive method, such as molecular mechanics (e.g., with the MMFF94 force field), to identify a set of low-energy starting geometries. This is achieved by systematically rotating the key dihedral angles, primarily the C(tolyl)-C(ethanol)-O-H and C(tolyl)-C-C-F angles.

Step 2: Geometry Optimization and Frequency Calculations: Each unique conformer identified in the initial search is then subjected to full geometry optimization using a DFT method. A common and well-validated functional for such systems is B3LYP, paired with a Pople-style basis set like 6-311+G(d,p), which includes diffuse functions and polarization functions to accurately describe the electronic structure.[2] Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer). These calculations also provide the zero-point vibrational energy (ZPVE), which should be included when comparing the relative energies of conformers.

Step 3: Transition State Search: To determine the energy barriers for interconversion between stable conformers, a transition state (TS) search is performed. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method. A frequency calculation for the located TS should yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (the bond rotation).

Step 4: Analysis of Intramolecular Interactions: To understand the nature of the stabilizing forces within the conformers, further analyses can be performed. Natural Bond Orbital (NBO) analysis is useful for studying hyperconjugative interactions and intramolecular hydrogen bonding. The Quantum Theory of Atoms in Molecules (QTAIM) can also be employed to characterize bond critical points and quantify the strength of non-covalent interactions.

Predicted Conformational Landscape and Data Presentation

Based on studies of analogous molecules, we can anticipate the key features of the conformational landscape of this compound. The rotation around the C(tolyl)-C(ethanol) bond and the C(ethanol)-O bond will be of primary interest. It is highly probable that the most stable conformers will be stabilized by an intramolecular hydrogen bond between the hydroxyl proton and a fluorine atom (O-H···F).

The quantitative results of such a theoretical study would be best presented in tabular format for clarity and ease of comparison.

Table 1: Calculated Relative Energies and Key Dihedral Angles of the Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle τ1 (°)\n(C-C-C-O) | Dihedral Angle τ2 (°)\n(H-O-C-C) | O-H···F Distance (Å) |

| I | 0.00 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| II | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| III | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Energies are calculated at the B3LYP/6-311+G(d,p) level of theory, including ZPVE corrections.

Table 2: Calculated Rotational Barriers for Interconversion between Conformers

| Transition | Rotational Barrier (kcal/mol) |

| I → II | Hypothetical Value |

| II → III | Hypothetical Value |

Barriers are calculated as the energy difference between the transition state and the lower energy conformer.

Signaling Pathways and Logical Relationships

The concept of a signaling pathway in this context can be adapted to represent the energetic relationships between the different conformational states. The following diagram illustrates the potential energy surface, showing how the stable conformers are connected via transition states.

Caption: A schematic representation of the conformational energy landscape.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for investigating the conformational properties of this compound. By employing state-of-the-art computational methods such as Density Functional Theory, it is possible to obtain detailed insights into the stable conformations, their relative energies, and the barriers to their interconversion. The anticipated dominance of intramolecular O-H···F hydrogen bonding is a key feature that would be explored in such a study. The methodologies and data presentation formats described herein provide a robust blueprint for researchers and scientists in drug development and related fields to understand and predict the conformational behavior of this and other similarly complex molecules, ultimately aiding in the rational design of new chemical entities with desired properties.

References

The Trifluoromethylated Aromatic Alcohol: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide on the Discovery, Properties, and Synthesis of a Privileged Scaffold

Executive Summary

The introduction of the trifluoromethyl (CF₃) group into aromatic systems, particularly phenols, represents a landmark achievement in medicinal chemistry. Trifluoromethylated aromatic alcohols, or trifluoromethylphenols, have emerged as critical structural motifs in a vast array of pharmaceuticals and agrochemicals. The unique electronic properties of the CF₃ group—namely its high electronegativity and lipophilicity—profoundly alter the physicochemical and pharmacological profiles of parent molecules. This guide provides a comprehensive overview of the historical discovery, evolution of synthetic methodologies, key physicochemical properties, and the strategic role of these compounds as bioisosteres in drug design. Detailed experimental protocols and structured data are presented to serve as a practical resource for researchers, scientists, and professionals in drug development.

Historical Perspective and Discovery

The journey of trifluoromethylated aromatics began not with alcohols, but with the pioneering work in organofluorine chemistry. A pivotal moment was the development of the "Swarts reaction" in the 1890s by Belgian chemist Frédéric Swarts, which utilized antimony fluorides to replace other halogens with fluorine.[1][2] This laid the groundwork for accessing fluorinated building blocks.

The biological significance of the trifluoromethyl group was first systematically investigated in the mid-20th century. A 1958 report by F. Lehmann on the biological activity of trifluoromethyl compounds ignited broader interest among medicinal chemists, revealing the potential of this group to modulate therapeutic effects.[3] Early synthetic routes to trifluoromethylphenols were often challenging, relying on multi-step sequences. For example, methods were developed involving the diazotization of a trifluoromethylaniline followed by hydrolysis to yield the corresponding phenol.[4][5] Another approach involved the reaction of a trifluoromethylhalobenzene with a protected hydroxyl source, like sodium benzylate, followed by deprotection.[6] These early methods, while functional, often suffered from harsh conditions and limited substrate scope, paving the way for the development of more sophisticated and efficient protocols in the modern era.

Physicochemical Properties: The "Fluorine Effect"

The strategic incorporation of a trifluoromethyl group onto a phenol ring induces significant and predictable changes in its key physicochemical properties, namely acidity (pKa) and lipophilicity (LogP). These changes are fundamental to the role of trifluoromethylphenols in drug design, impacting everything from receptor binding to metabolic stability.

-

Acidity (pKa): The CF₃ group is a powerful electron-withdrawing group. This property stabilizes the corresponding phenoxide anion, thereby increasing the acidity (lowering the pKa) of the phenolic proton. This enhanced acidity can lead to stronger hydrogen bonding interactions with biological targets.[7]

-

Lipophilicity (LogP): The LogP value, which measures the partitioning of a compound between an organic and an aqueous phase, is a crucial determinant of a drug's ability to cross cell membranes.[8] The CF₃ group is significantly more lipophilic than a hydrogen atom or a methyl group, and its introduction generally increases the overall lipophilicity of the molecule, which can improve membrane permeability and in vivo absorption.[7][9]

Data Presentation: Property Comparison

The table below summarizes the experimentally determined pKa and LogP values for phenol and its trifluoromethylated isomers, illustrating the profound impact of CF₃ substitution.

| Compound | Position of CF₃ | pKa | LogP |

| Phenol | - | 9.95 | 1.46 |

| 2-(Trifluoromethyl)phenol | ortho | 8.80 | 2.59 |

| 3-(Trifluoromethyl)phenol | meta | 9.50 | 2.53 |

| 4-(Trifluoromethyl)phenol | para | 9.40[10] | 2.58[10] |

Data sourced from publicly available chemical databases and may vary slightly between sources.

The Role of Trifluoromethylphenols as Bioisosteres

Bioisosterism, the replacement of a functional group with another that retains similar biological activity but has altered physicochemical properties, is a cornerstone of modern drug design.[11][12] The trifluoromethylphenol motif is an excellent example of a "non-classical" bioisostere, where its unique electronic and steric profile is leveraged to optimize a lead compound.

The introduction of a CF₃ group can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[7]

-

Improve Target Binding Affinity: The electron-withdrawing nature of the CF₃ group can modulate the electronics of the aromatic ring and the acidity of the phenol, leading to stronger interactions (e.g., hydrogen bonds, electrostatic interactions) with the target protein.[7][13]

-

Increase Lipophilicity and Permeability: As shown in the table above, the CF₃ group enhances lipophilicity, which can improve a drug's ability to cross biological membranes and reach its site of action.[12][13]

The logical workflow for employing bioisosteric replacement in drug design is illustrated below.

Modern Synthetic Methodologies

The demand for trifluoromethylated aromatic alcohols in research and development has spurred the creation of highly efficient and versatile synthetic methods. While classical methods like diazotization are still in use[5], modern protocols often leverage transition-metal catalysis or photoredox chemistry for direct C-H trifluoromethylation, offering milder conditions and broader functional group tolerance.

One notable modern approach is the visible-light-promoted trifluoromethylation of phenols.[14] This method avoids harsh reagents and high temperatures, proceeding via a proposed radical mechanism involving a photoexcited phenoxide intermediate.

The general workflow for this photocatalytic approach is outlined below.

Key Experimental Protocol

This section provides a representative protocol for the direct trifluoromethylation of phenols based on modern visible-light-promoted methods.[14]

Reaction: Visible-Light-Promoted Double Trifluoromethylation of 4-tert-Butylphenol.

Materials:

-

4-tert-Butylphenol (1.0 equiv)

-

Trifluoroiodomethane (CF₃I) (2.0 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Dimethylformamide (DMF) (Solvent)

-

450 nm LED light source

Procedure:

-

To a reaction vessel, add 4-tert-butylphenol, cesium carbonate, and dimethylformamide.

-

Seal the vessel and purge with an inert atmosphere (e.g., nitrogen or argon).

-

Introduce trifluoroiodomethane (CF₃I), which can be bubbled through the solution or added via a pre-filled balloon.

-

Place the reaction vessel approximately 5-10 cm from the 450 nm LED light source.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired doubly trifluoromethylated phenol product.

Note: This is a generalized protocol. Specific quantities, reaction times, and purification conditions should be optimized based on the specific substrate and laboratory setup. Always handle CF₃I, a volatile gas, with appropriate safety precautions in a well-ventilated fume hood.

Conclusion and Future Outlook

From their theoretical underpinnings in the late 19th century to their central role in modern pharmacology, trifluoromethylated aromatic alcohols have had a profound impact on chemical and life sciences. The unique combination of increased acidity, enhanced lipophilicity, and metabolic robustness conferred by the trifluoromethyl group makes this scaffold a powerful tool for optimizing drug candidates. As synthetic methodologies continue to advance, offering ever milder, more efficient, and selective routes to these compounds, their application is set to expand further. The continued exploration of trifluoromethylated structures promises to unlock new therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles, solidifying their importance for years to come.

References

- 1. Frédéric Swarts Facts for Kids [kids.kiddle.co]

- 2. Frédéric Swarts - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. scispace.com [scispace.com]

- 10. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 12. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 13. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 14. Practical Path to Multiple Trifluoromethylation of Phenols - ChemistryViews [chemistryviews.org]

Methodological & Application

Asymmetric Synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral trifluoromethylated alcohols are crucial building blocks in the pharmaceutical and agrochemical industries. The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2,2,2-Trifluoro-1-(p-tolyl)ethanol, with its stereogenic center, is a valuable intermediate for the synthesis of various bioactive compounds. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this target molecule, focusing on three highly effective and widely used methods: Corey-Bakshi-Shibata (CBS) reduction, Noyori-type asymmetric transfer hydrogenation, and biocatalytic reduction using alcohol dehydrogenases.

Methods Overview

The primary strategy for the asymmetric synthesis of this compound involves the enantioselective reduction of the corresponding prochiral ketone, 2,2,2-trifluoro-4'-methylacetophenone. This note details three distinct and robust catalytic systems to achieve high yields and excellent enantioselectivity.

Logical Workflow for Asymmetric Synthesis

Caption: General workflow for the asymmetric synthesis of this compound.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the quantitative data for the different asymmetric reduction methods of 2,2,2-trifluoro-4'-methylacetophenone.

| Method | Catalyst | Reducing Agent/Hydrogen Source | Typical Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| Corey-Bakshi-Shibata (CBS) Reduction | (R)- or (S)-2-Methyl-CBS-oxazaborolidine | Borane-tetrahydrofuran complex (BH₃·THF) | 2-10 | THF | -78 to 25 | 1-2 | >95 | >98 |

| Noyori Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | Formic acid/Triethylamine (5:2 azeotrope) | 0.5-2 | Acetonitrile | 28 | 2-24 | >90 | >99 (R) |

| Biocatalytic Reduction | Alcohol Dehydrogenase from Lactobacillus kefir | 2-Propanol (co-substrate) | Whole cells/Isolated enzyme | Buffer/Organic | 25-37 | 24-48 | >90 | >99 (R) |

Experimental Protocols

Corey-Bakshi-Shibata (CBS) Reduction

This method utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone with a borane reagent. The predictability and high enantioselectivity make it a widely adopted method.[1][2]

Reaction Scheme:

Caption: CBS reduction of 2,2,2-trifluoro-4'-methylacetophenone.

Protocol for (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol:

-

Preparation: To a flame-dried, argon-purged round-bottom flask, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition of Borane: Cool the solution to 0 °C and add borane-tetrahydrofuran complex (1.0 M in THF, 0.6 eq.) dropwise. Stir the mixture for 15 minutes at 0 °C.

-

Substrate Addition: In a separate flask, dissolve 2,2,2-trifluoro-4'-methylacetophenone (1.0 eq.) in anhydrous THF. Cool this solution to -78 °C.

-

Reaction: Slowly add the ketone solution to the catalyst-borane mixture via cannula. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, slowly add methanol to the reaction mixture at -78 °C to quench the excess borane.

-

Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol.

Noyori Asymmetric Transfer Hydrogenation

This method employs a well-defined ruthenium catalyst in the presence of a hydrogen source, typically a mixture of formic acid and triethylamine, to achieve highly efficient and enantioselective reduction.[3][4]

Reaction Scheme:

References

Application Notes and Protocols for 2,2,2-Trifluoro-1-(p-tolyl)ethanol in Asymmetric Synthesis: A Review of Current Literature

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no established or widely reported applications of 2,2,2-Trifluoro-1-(p-tolyl)ethanol as a chiral auxiliary in asymmetric synthesis. Extensive searches for specific protocols, quantitative data (such as diastereomeric or enantiomeric excess), and reaction examples where this compound is covalently attached to a substrate to induce stereoselectivity have yielded no concrete results.

This document will therefore outline the theoretical potential of this compound as a chiral auxiliary based on the general principles of asymmetric synthesis. It will also provide a general framework for how such a compound could be evaluated for this purpose. The protocols and data presented are hypothetical and intended to serve as a guide for researchers interested in exploring the use of this and similar fluoroalcools in asymmetric transformations.

Theoretical Application as a Chiral Auxiliary

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product. For this compound to function as a chiral auxiliary, it would typically be used in reactions such as aldol additions, Diels-Alder cycloadditions, or alkylations.

The proposed workflow for utilizing this compound as a chiral auxiliary would follow these steps:

-

Attachment: The chiral alcohol is esterified with a prochiral carboxylic acid or a derivative.

-

Diastereoselective Reaction: The resulting chiral ester is then subjected to a reaction that creates a new stereocenter. The steric and electronic properties of the trifluoromethyl and p-tolyl groups would be expected to direct the approach of the incoming reagent, leading to one diastereomer being formed in excess.

-

Cleavage: The chiral auxiliary is removed, typically by hydrolysis or reduction, to yield the enantiomerically enriched product and recover the auxiliary.

Below is a diagram illustrating this general workflow.

Caption: General workflow for employing a chiral auxiliary.

Hypothetical Experimental Protocols

The following are hypothetical protocols for evaluating this compound as a chiral auxiliary in a diastereoselective alkylation reaction. These are based on standard procedures for similar, well-established chiral auxiliaries.

1. Synthesis of the Chiral Acrylate Ester

-

Objective: To attach the chiral auxiliary to an acryloyl moiety.

-

Procedure:

-

To a solution of (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add acryloyl chloride (1.2 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired (R)-2,2,2-Trifluoro-1-(p-tolyl)ethyl acrylate.

-

2. Diastereoselective Michael Addition

-

Objective: To perform a diastereoselective conjugate addition to the chiral acrylate.

-

Procedure:

-

To a solution of the (R)-2,2,2-Trifluoro-1-(p-tolyl)ethyl acrylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq.) dropwise.

-

Stir the resulting enolate solution for 30 minutes at -78 °C.

-

Add the desired electrophile (e.g., benzyl bromide, 1.2 eq.) and continue stirring at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The diastereomeric ratio (d.r.) of the crude product should be determined by ¹H NMR or HPLC analysis.

-

Purify by column chromatography to isolate the major diastereomer.

-

3. Cleavage of the Chiral Auxiliary

-

Objective: To remove the auxiliary and obtain the enantiomerically enriched carboxylic acid.

-

Procedure:

-

To a solution of the purified Michael adduct (1.0 eq.) in a mixture of THF and water (3:1), add lithium hydroxide (2.0 eq.).

-

Stir the reaction at room temperature for 6 hours.

-

Acidify the reaction mixture with 1 M HCl to pH ~2 and extract with ethyl acetate.

-

The aqueous layer can be basified and extracted with DCM to recover the chiral auxiliary.

-

The organic layers containing the product are combined, dried, and concentrated to yield the chiral carboxylic acid.

-

The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or by conversion to a diastereomeric derivative.

-

Hypothetical Data Presentation

Should experiments be conducted, the quantitative data should be summarized in a clear and organized manner to allow for easy comparison of different reaction conditions.

Table 1: Hypothetical Results for Diastereoselective Michael Addition

| Entry | Electrophile (E+) | Solvent | Temp (°C) | Yield (%) | d.r. |

| 1 | Benzyl bromide | THF | -78 | 85 | 90:10 |

| 2 | Methyl iodide | THF | -78 | 78 | 85:15 |

| 3 | Benzyl bromide | Toluene | -78 | 82 | 92:8 |

Table 2: Hypothetical Cleavage and Product Analysis

| Entry | Substrate Diastereomer | Cleavage Method | Product Yield (%) | Auxiliary Recovery (%) | e.e. (%) |

| 1 | Major (from Entry 1) | LiOH, THF/H₂O | 92 | 88 | 95 |

| 2 | Major (from Entry 3) | LiOH, THF/H₂O | 95 | 90 | 97 |

Conclusion and Future Directions

While there is currently no published data on the use of this compound as a chiral auxiliary, its structural features suggest it could have potential in asymmetric synthesis. The trifluoromethyl group offers unique steric and electronic properties that could influence the stereochemical course of a reaction.

Researchers interested in exploring this compound's utility are encouraged to perform systematic studies, starting with the synthesis of derivatives (e.g., esters, ethers) and evaluating their performance in well-established asymmetric transformations. Key aspects to investigate would be the efficiency of the auxiliary attachment and cleavage, the level of diastereoselectivity achieved in the key bond-forming step, and the ease of recovery and recycling of the auxiliary. The hypothetical protocols and data tables provided herein offer a foundational framework for such an investigation.

Application of 2,2,2-Trifluoro-1-(p-tolyl)ethanol in Pharmaceutical Intermediates: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoro-1-(p-tolyl)ethanol is a chiral fluorinated alcohol that holds significant potential as a versatile building block in the synthesis of pharmaceutical intermediates. The presence of both a trifluoromethyl group and a chiral hydroxyl moiety makes it an attractive starting material for the introduction of these critical pharmacophores into drug candidates. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the chiral center allows for stereoselective synthesis, which is crucial for optimizing drug efficacy and reducing off-target effects. This document provides a detailed overview of the potential applications of this compound in the synthesis of pharmaceutical intermediates, including detailed, representative experimental protocols and data presentation. While direct, publicly available examples of its use in the synthesis of specific commercial drugs are limited, the principles outlined herein are based on established synthetic methodologies for analogous chiral fluoroalcohols in medicinal chemistry.

Introduction: The Role of Fluorinated Chiral Alcohols in Drug Discovery

Chirality and fluorine substitution are two key strategies employed in modern drug design to enhance the pharmacological properties of active pharmaceutical ingredients (APIs). Enantiomerically pure compounds are often more potent and have a better safety profile than their racemic mixtures. The introduction of a trifluoromethyl (CF3) group can significantly impact a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.

This compound, available in both its racemic and chiral forms ((R)- and (S)-enantiomers), serves as a valuable precursor for a variety of pharmaceutical intermediates. Its structural features allow for several chemical transformations to build more complex molecules.

Potential Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its use as a chiral building block for the synthesis of more complex molecules, particularly chiral amines and esters, which are common moieties in a wide range of therapeutic agents.

Synthesis of Chiral Amines

Chiral amines are prevalent in a vast number of pharmaceuticals. The hydroxyl group of this compound can be converted into an amino group with retention or inversion of stereochemistry, providing access to valuable chiral amine intermediates.

A common pathway for this transformation is the Mitsunobu reaction, which allows for the stereospecific conversion of alcohols to various functional groups, including azides, which can then be readily reduced to the corresponding amines.

Caption: Synthetic pathway from this compound to a chiral amine.

Synthesis of Chiral Esters and Ethers

The hydroxyl group of this compound can be readily acylated or alkylated to form a diverse range of esters and ethers. These derivatives can themselves be important pharmaceutical intermediates or can be used to introduce the chiral trifluoromethyl-p-tolyl-ethyl moiety into a larger molecule.

Caption: General schemes for the synthesis of chiral esters and ethers.

Experimental Protocols

The following are detailed, representative protocols for key transformations involving this compound. These protocols are intended as a starting point for research and development and may require optimization for specific substrates and scales.

Protocol 1: Asymmetric Reduction of 4'-Methyl-2,2,2-trifluoroacetophenone to (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanol